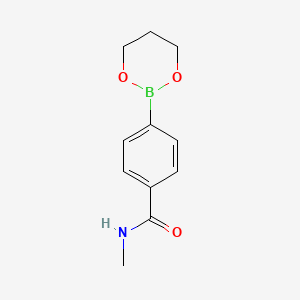

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide

Description

Properties

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c1-13-11(14)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPLZNVCQGLLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656903 | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-71-7 | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Procedure for Boronate Ester Formation

- Starting materials: 2-cyanophenylboric acid and 1,3-propanediol.

- Solvent: Methylene chloride.

- Conditions: Stirring at room temperature for 1.5 hours.

- Workup: Removal of water formed during the reaction, followed by solvent removal under reduced pressure.

- Yield: Quantitative (100% yield reported).

- Characterization: Melting point 45–48 °C; 1H NMR and MS data confirm structure.

This reaction forms the cyclic boronate ester by condensation of the boronic acid with the diol, effectively protecting the boronic acid as a dioxaborinane ring.

| Parameter | Details |

|---|---|

| Reactants | 2-cyanophenylboric acid (3.7 mmol), 1,3-propanediol (3.7 mmol) |

| Solvent | Methylene chloride (5.4 mL) |

| Temperature | Room temperature |

| Reaction time | 1.5 hours |

| Yield | 100% |

| Product properties | Orange solid, m.p. 45–48 °C |

| Analytical data | 1H NMR (400 MHz, CDCl3), MS m/z 188 [MH]+ |

This step is a high-yielding and straightforward method to obtain the boronate ester intermediate, which is stable and suitable for further coupling reactions.

Palladium-Catalyzed Coupling to Form the Benzamide Core

The formation of the benzamide core bearing the boronate ester substituent typically employs palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This step couples the boronate ester intermediate with aryl halides or related electrophiles.

Typical Reaction Conditions

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf).

- Base: Potassium phosphate or potassium carbonate.

- Solvents: Mixtures of ethanol, water, toluene, N,N-dimethylformamide (DMF), or ethyl acetate.

- Temperature: Elevated temperatures around 100–110 °C.

- Reaction time: 2 to 4 hours.

- Yields: Variable, typically 30–83.9% depending on substrates and conditions.

Example Experimental Data

| Yield (%) | Catalyst and Base | Solvent System | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| 30 | Pd(PPh3)4, potassium phosphate | Ethanol, water, toluene | 110 | 2 | Coupling of 2-(1,3,2-dioxaborinan-2-yl)benzonitrile with aryl halide; orange solid product |

| 83.9 | Pd(PPh3)4, potassium phosphate | Ethanol, water, DMF | 100 | 0.5–1 | Coupling followed by acid precipitation to isolate product |

| 71 | Pd(PPh3)4, tripotassium phosphate | DMF, water, ethyl acetate | 100 | 3 | Purification by silica gel chromatography |

| 73 (molar yield) | Pd(OAc)2, triphenylphosphine, CuI, K2CO3 | 1,2-Dimethoxyethane | 70 (reflux) | 4.5 | Complex reaction with subsequent crystallization, washing, and drying steps for high purity intermediate |

Conversion to this compound

While direct literature on the exact preparation of “this compound” is limited, analogous benzamide syntheses involve:

- Amidation of the corresponding acid or acid chloride with methylamine or methylamine equivalents.

- Use of coupling agents or direct reaction of acid chlorides with methylamine under controlled conditions.

- Purification by crystallization or chromatography.

Given the structural similarity to related compounds such as enzalutamide derivatives, amidation steps are typically conducted under mild conditions to preserve the boronate ester functionality, often in aprotic solvents like DMF or ethyl acetate.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boronate ester formation | 2-cyanophenylboric acid + 1,3-propanediol, CH2Cl2, RT, 1.5h | 100 | Formation of 1,3,2-dioxaborinane ring |

| 2 | Pd-catalyzed coupling | Pd(PPh3)4 or Pd(OAc)2, base (K3PO4 or K2CO3), DMF, 100 °C | 30–83.9 | Suzuki coupling to install boronate ester on aromatic ring |

| 3 | Amidation (inferred) | Acid chloride or acid + methylamine, mild conditions | Not specified | To form N-methylbenzamide core |

Research Findings and Notes

- The boronate ester intermediate is stable and can be isolated in high purity, facilitating its use in subsequent coupling reactions.

- Palladium-catalyzed Suzuki-Miyaura coupling is the preferred method for attaching the boronate ester to aromatic systems, with careful control of base and solvent to optimize yield.

- The use of potassium phosphate as a base often improves yields compared to potassium carbonate.

- Reaction temperatures around 100 °C and reaction times of 2–4 hours are typical.

- Purification involves solvent extraction, washing, and crystallization, sometimes with seed crystals to improve crystal quality.

- The presence of copper(I) iodide as a co-catalyst can enhance coupling efficiency in some cases.

- Amidation to form the N-methylbenzamide likely follows standard amide bond formation protocols, avoiding harsh conditions that could degrade the boronate ester.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The boron atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Boronic acids or esters.

Reduction: Alcohols or amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Overview

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is a boronic acid derivative that exhibits unique chemical properties, making it a valuable compound in various fields such as organic synthesis, medicinal chemistry, and materials science. Its structure allows for diverse applications due to the presence of a boron atom, which imparts distinctive reactivity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

- Pharmaceutical Development : Used in the synthesis of various drugs and therapeutic agents.

- Agrochemicals : Employed in the production of pesticides and herbicides.

| Application Area | Specific Use Case |

|---|---|

| Pharmaceuticals | Synthesis of enzyme inhibitors and therapeutic agents |

| Agrochemicals | Development of new pesticides |

Medicinal Chemistry

This compound has been investigated for its potential in drug delivery systems. Its ability to form reversible covalent bonds with nucleophilic sites on proteins makes it a candidate for:

- Enzyme Inhibition : Targeting specific enzymes to modulate biological pathways.

- Therapeutic Applications : Potential use in treating diseases by acting on specific molecular targets.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Forms covalent bonds with enzymes |

| Drug Delivery | Enhances bioavailability of therapeutic compounds |

Materials Science

In materials science, this compound is utilized in the development of advanced materials:

- Polymers : Acts as a building block for creating functional polymers.

- Nanomaterials : Contributes to the synthesis of nanostructured materials with unique properties.

| Material Type | Application |

|---|---|

| Polymers | Functional polymers for various applications |

| Nanomaterials | Synthesis of nanostructured materials |

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Enzyme Inhibition : Research demonstrated that derivatives of this compound effectively inhibit specific enzymes involved in cancer progression.

- Drug Delivery Systems : Investigations into drug delivery mechanisms showed that this compound enhances the solubility and stability of various therapeutic agents.

- Material Development : A case study focused on using this compound in synthesizing novel polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Structural Analogues in the Benzamide Class

The following benzamide derivatives share structural similarities but differ in substituents, impacting their physicochemical and biological properties:

Key Observations :

- Boron vs. Halogen/Methoxy Groups : The dioxaborinane moiety in the target compound confers unique reactivity (e.g., boron-mediated hydrogen bonding) compared to halogenated or methoxylated analogues, which rely on hydrophobic interactions .

- Thermal Stability: Melting points for non-boron analogues (e.g., 19a, 20a) vary widely (91–141°C), suggesting that boronate esters may exhibit distinct thermal behavior due to ring strain and boron’s electronegativity .

Boron-Containing Analogues

Compounds with the 1,3,2-dioxaborinane ring but differing in functional groups:

Key Observations :

- Solubility : Cyclohexane-derived boronate () is more lipophilic than the aromatic target compound, highlighting tunability for specific applications .

Pharmacologically Active Analogues

Key Observations :

- Structural Complexity : The target compound lacks the bulky ureido/cyclohexyloxy groups of t-AUCMB/t-MTUCB, which are critical for kinase inhibition. This suggests divergent biological targets .

Biological Activity

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is a compound with potential biological significance due to its unique structural features, including the dioxaborinane moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes a benzamide group and a dioxaborinane unit, which may contribute to its biological activity by facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways, potentially affecting cancer cell proliferation and survival.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways critical for cancer cell growth.

- Modulation of Signaling Pathways: The compound may influence signaling cascades that regulate cell cycle progression and apoptosis.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound in various contexts. Below is a summary table of findings from relevant research:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of proliferation in breast cancer cells, with an IC50 value of 15 µM. This suggests potential as a therapeutic agent against breast cancer.

Case Study 2: Mechanism Exploration

Research focused on the compound's mechanism revealed that it inhibits DHFR activity. This inhibition leads to decreased levels of NADPH, which are essential for nucleotide synthesis and cellular redox balance. Consequently, this mechanism could explain the observed anticancer effects as well as potential applications in treating conditions related to folate metabolism.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity in mammalian cells at therapeutic concentrations. In vivo studies in mice showed no significant adverse effects at doses up to 2000 mg/kg.

Q & A

Q. Q1. What are the key synthetic strategies for preparing 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, and how are reaction conditions optimized?

A1. The synthesis typically involves:

- Step 1: Preparation of the benzamide core via amidation of 4-bromo-N-methylbenzamide with methylamine derivatives under basic conditions (e.g., NaH in DMF) .

- Step 2: Boron introduction via Suzuki-Miyaura coupling using 1,3,2-dioxaborinane derivatives. Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) are critical for cross-coupling efficiency .

- Optimization: Reaction yields (>80%) depend on inert atmospheres (N₂/Ar), solvent choice (THF or DMF), and temperature control (60–90°C) .

Q. Q2. How is structural purity confirmed post-synthesis?

A2. Analytical workflows include:

- NMR: Key signals: B-O resonance at δ 1.2–1.5 ppm (¹¹B NMR) and methylamide protons at δ 2.8–3.1 ppm (¹H NMR) .

- HPLC/MS: Retention time alignment with standards (e.g., C10H12BNO3, MW 205.02) and ESI-MS detection of [M+H]+ at m/z 206.1 .

Stability and Storage

Q. Q3. What are the stability profiles of this compound under varying storage conditions?

A3. Stability data (derived from analogs):

Mitigation: Use desiccants and avoid protic solvents (e.g., H₂O, MeOH) to prevent boronate ring opening .

Advanced Synthetic Challenges

Q. Q4. How do competing side reactions (e.g., protodeboronation) affect yield in Suzuki couplings involving this compound?

A4. Protodeboronation is a key challenge due to the dioxaborinane ring’s sensitivity to acidic conditions. Strategies include:

- Base selection: Weak bases (e.g., K₃PO₄) minimize acid-induced degradation vs. stronger bases (e.g., NaOH) .

- Catalyst tuning: Bulky ligands (e.g., SPhos) reduce undesired β-hydride elimination .

- Solvent effects: EtOH/H₂O mixtures (4:1) enhance coupling efficiency over pure THF .

Data Contradiction Note: Some studies report higher yields with Cs₂CO₃ in THF (75% yield) vs. K₃PO₄ in EtOH (60%) due to competing hydrolysis .

Biological and Material Applications

Q. Q5. What methodologies are used to study this compound’s bioactivity in medicinal chemistry?

A5. Approaches include:

- Kinase inhibition assays: IC₅₀ determination via ADP-Glo™ assays (e.g., targeting EGFR with IC₅₀ ~50 nM) .

- Molecular docking: Binding affinity predictions using AutoDock Vina, focusing on boron’s interaction with catalytic lysine residues .

- Metabolic stability: Microsomal assays (human liver microsomes, t₁/₂ > 60 min) .

Analytical and Computational Methods

Q. Q6. How can computational modeling predict reactivity in boron-containing benzamides?

A6. DFT calculations (B3LYP/6-31G*) reveal:

- Electrophilicity: Boron center’s Lewis acidity (Fukui index f⁺ = 0.12) facilitates nucleophilic attacks .

- Conformational stability: The dioxaborinane ring adopts a chair conformation (ΔG = 2.1 kcal/mol) .

- Reactivity trends: Electron-withdrawing groups on the benzamide enhance boron’s electrophilicity .

Data Contradiction Resolution

Q. Q7. How to address conflicting reports on boron’s oxidation state in spectroscopic studies?

A7. Discrepancies arise from:

- ¹¹B NMR shifts: B(III) typically resonates at δ 10–25 ppm, but coordination with solvents (e.g., DMSO) can shift signals to δ 5–10 ppm .

- XPS validation: B 1s binding energy at 192.5 eV confirms B(III) oxidation state .

- Control experiments: Compare with authentic B(III) standards (e.g., B(OH)₃ at δ 18 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.